Tetracene-2,3-dicarbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
127587-54-6 |
|---|---|
Molecular Formula |
C20H10N2 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
tetracene-2,3-dicarbonitrile |
InChI |
InChI=1S/C20H10N2/c21-11-19-9-17-7-15-5-13-3-1-2-4-14(13)6-16(15)8-18(17)10-20(19)12-22/h1-10H |
InChI Key |
NCXFOOVVESLXRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C4C=C(C(=CC4=CC3=CC2=C1)C#N)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Functionalization Strategies
Established Synthetic Pathways for Tetracene-2,3-dicarbaldehyde and Related Azaacenes
The creation of tetracene-based molecules often begins with the synthesis of functionalized precursors. Tetracene-2,3-dicarbaldehyde is a crucial intermediate, and its synthesis, along with that of structurally related azaacenes, has been a focus of extensive research. rsc.orgnih.gov Azaacenes, where carbon atoms in the aromatic rings are replaced by nitrogen, exhibit enhanced stability and tunable electronic properties, making them promising as n-type semiconductors. rsc.orgrsc.org
Conventional synthetic plans for acene-2,3-dicarbaldehydes often involve multi-step sequences. nih.gov For instance, a common route to anthracene-2,3-dicarbaldehyde, an analogue of the tetracene target, starts from the oxidation of a 2,3-dimethylarene to form a dicarboxylic acid. This is followed by reduction to a diol and subsequent oxidation to the desired dicarbaldehyde. nih.govresearchgate.net While these multi-step syntheses can be high-yielding, they may rely on starting materials that are expensive or require their own multi-step preparation. nih.gov
A notable iterative approach for arene homologation uses a phosphine-mediated multicomponent reaction. nih.gov This method can be applied sequentially to build larger acenes; for example, starting from naphthalene-2,3-dicarbaldehyde, one can synthesize anthracene-2,3-dicarbaldehyde, which can then be used to produce a 2,3-disubstituted tetracene derivative. nih.gov
Researchers have also developed improved one-pot procedures to synthesize acene-2,3-dicarbaldehydes more efficiently from low-cost, readily available starting materials. nih.gov One such method involves the reaction of 2,5-dimethoxytetrahydrofuran (B146720) and piperidine (B6355638) with the appropriate precursors. nih.gov Optimization of reaction conditions, such as temperature and reaction time, has been shown to significantly improve the yield and selectivity for tetracene-2,3-dicarbaldehyde. researchgate.net For example, a study reported a 48% yield for tetracene-2,3-dicarbaldehyde under optimized one-pot conditions. researchgate.net
| Compound | Synthetic Approach | Reported Yield | Reference |
|---|---|---|---|
| Naphthalene-2,3-dicarbaldehyde | Mechanochemical IBX Oxidation | 81% | researchgate.net |
| Anthracene-2,3-dicarbaldehyde | Mechanochemical IBX Oxidation | 81% | researchgate.net |
| Tetracene-2,3-dicarbaldehyde | Optimized One-Pot Procedure | 48% | researchgate.net |
| Anthracene-2,3-dicarbaldehyde | Phosphine-Mediated Annulation | 100% | nih.gov |
Catalysis plays a pivotal role in the synthesis of tetracene derivatives and azaacenes, offering pathways with enhanced efficiency and selectivity. rsc.org Palladium-catalyzed coupling reactions are particularly versatile for the assembly of azaacenes. rsc.orgresearchgate.net These methods allow for the construction of various azaacene topologies, including diaza- and tetraazaacenes, which are not readily accessible through traditional condensation methods. beilstein-journals.org
One common strategy involves the Pd-catalyzed coupling of aromatic diamines with aryl halides. rsc.orgbeilstein-journals.org For example, dicyano-substituted diazaacenes have been prepared through the Pd-catalyzed coupling of diamino-bis(tri-isopropylsilylethynyl)arenes with dibrominated dicarbonitriles, followed by oxidation. nih.gov Another key reaction is the Friedländer annulation, a base-catalyzed condensation, which is instrumental in constructing the ring systems of azaacenes. ntu.edu.sg For instance, 5-azatetracene has been synthesized using a base-catalyzed Friedländer reaction between 3-amino-2-naphthaldehyde (B170001) and cyclohexanone, followed by a Pd/C-catalyzed dehydrogenation. ntu.edu.sg
Mechanochemical methods, which use mechanical force to induce chemical reactions, have also been employed for the synthesis of acene-2,3-dicarbaldehydes. These solvent-free conditions offer a greener alternative to traditional solution-based synthesis. nih.gov
| Reaction Type | Catalyst/Reagent | Product Type | Reference |
|---|---|---|---|
| Coupling Reaction | Palladium (Pd) | Azaacenes | rsc.org, beilstein-journals.org |
| Friedländer Annulation | Base (e.g., KOH) | Azaacenes | ntu.edu.sg |
| Dehydrogenation | 10% Pd/C | Azaacenes | ntu.edu.sg |
| Cadogan Cyclization | Triethyl phosphite | S,N-heterotetracenes | nih.gov, beilstein-journals.org |
| Buchwald–Hartwig Amination | Palladium (Pd) | S,N-heterotetracenes | nih.gov, beilstein-journals.org |
Derivatization and Structural Modification of the Tetracene Core
The functionalization of the tetracene core is a powerful strategy to modulate its electronic properties, solubility, and stability. beilstein-journals.orgacs.org These modifications are essential for tailoring the performance of tetracene-based materials in electronic devices.
Attaching functional groups to the periphery of the tetracene molecule can significantly alter its electronic characteristics. acs.org For example, the introduction of aryl and perfluoroaryl groups can induce a face-to-face π-stacking arrangement of the tetracene cores, which is beneficial for charge transport. acs.org The interplanar distance between tetracene cores in such a structure can be as short as 3.30 to 3.35 Å, facilitating strong electronic coupling. acs.org
Partial fluorination combined with alkyl or alkoxy substitution has been shown to lower the LUMO energy level, which can reduce the electron injection barrier from electrodes in electronic devices. acs.org Similarly, the introduction of electron-withdrawing cyano groups is a known strategy to create n-type organic semiconductors. nih.govnsf.gov The strategic placement of these functional groups allows for the fine-tuning of the material's charge-carrier properties. rsc.orgresearchgate.net
| Functional Group | Effect on Property | Observed Change | Reference |
|---|---|---|---|
| Aryl and Perfluoroaryl | Molecular Packing | Induces face-to-face π-stacking | acs.org |
| Partial Fluorination and Alkyl/Alkoxy | Electronic Properties | Lowers LUMO, reduces electron injection barrier | acs.org |
| Cyano Groups | Semiconducting Behavior | Promotes n-type characteristics | nih.gov, nsf.gov |
| TIPS-acetylene | Stability | Suppresses dimerization and oxidation | acs.org |
Replacing carbon atoms with heteroatoms, such as nitrogen or sulfur, within the fused ring system is a fundamental approach to modify the intrinsic properties of the acene core. beilstein-journals.org The introduction of nitrogen atoms to form azaacenes leads to a stabilization of the frontier molecular orbitals (HOMO and LUMO), which generally improves the material's stability in air. rsc.orgacs.org The number and position of the nitrogen atoms control the electronic properties, allowing for the development of novel n-type materials. rsc.org For example, increasing the number of nitrogen atoms in azatetracene derivatives was found to stabilize both the HOMO and LUMO levels, leading to electron affinities suitable for n-type applications. rsc.org
The synthesis of S,N-heterotetracenes, which contain both sulfur and nitrogen atoms, has also been explored. beilstein-journals.orgnih.gov These materials are typically synthesized through multi-step routes involving reactions like the Cadogan cyclization or Buchwald-Hartwig amination to build the fused pyrrole (B145914) rings. beilstein-journals.orgnih.gov The sequence and number of heteroatoms allow for fine-tuning of the electronic and optical properties. nih.gov
A major challenge for the practical application of tetracene and its derivatives is their often-limited solubility and stability. rsc.orgacs.org Unsubstituted tetracene is known to be poorly soluble in common organic solvents and can be susceptible to photooxidation. solubilityofthings.combepress.com
A common and effective strategy to enhance solubility and processability is the attachment of bulky or flexible side chains to the tetracene core. acs.org For example, the introduction of triisopropylsilyl (TIPS) acetylene (B1199291) groups not only improves solubility but also enhances stability by sterically hindering dimerization and reactions at the most reactive central rings. acs.org Similarly, the synthesis of tetracene derivatives with carboxylic acid or ester functional groups has been shown to improve solubility in a range of solvents. acs.orgnrel.gov The resulting enhanced solubility makes these materials more amenable to solution-based deposition techniques for device fabrication. europa.eu
Beyond solubility, functionalization can also significantly improve the chemical stability of the tetracene core. The introduction of nitrogen atoms is known to enhance oxidative stability. rsc.org Furthermore, tetracene-2,3-dicarbaldehyde itself has demonstrated excellent photooxidative resistance in solution phases when exposed to light and air. rsc.orgnih.gov
Electronic Structure and Frontier Orbital Engineering
Computational Investigations of Molecular Electronic States
Theoretical studies provide profound insights into the arrangement and energy of molecular orbitals, which dictate the optoelectronic behavior of conjugated organic molecules.
Density Functional Theory (DFT) is a cornerstone computational method for analyzing the electronic states of acene derivatives. researchgate.netnih.govresearchgate.net It is employed to determine the energies and spatial distributions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties. nih.gov
For related acene derivatives, such as acene-2,3-dicarbaldehydes, DFT calculations have shown that the HOMO and LUMO orbital densities are extensively distributed across the entire molecular framework, including the substituent groups. nih.gov This indicates a highly conjugated and delocalized π-system, a characteristic that is anticipated to be prominent in tetracene-2,3-dicarbonitrile as well. nih.gov The delocalization of these frontier orbitals is essential for facilitating charge transport in organic semiconductor applications. acs.orgufl.edunih.gov
Key Parameters from DFT-Based Orbital Analysis
| Parameter | Description |
|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate an electron (p-type character). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept an electron (n-type character). |
| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO; correlates with the energy of the lowest electronic excitation and influences chemical stability. |
| Orbital Distribution | The spatial localization or delocalization of the HOMO and LUMO wavefunctions across the molecule. |
Time-dependent density functional theory (TD-DFT) is a powerful extension of DFT used to investigate excited states and predict electronic transition pathways. nih.govohio-state.edu This method calculates vertical excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to an unoccupied one, a process observed in UV-visible absorption spectroscopy. nrel.gov
For tetracene and its derivatives, the lowest energy electronic transition is typically from the HOMO to the LUMO. nrel.gov The characteristics of excited states are critical, as they govern processes like fluorescence and singlet fission. escholarship.org In molecules designed for singlet fission, a process where one singlet exciton (B1674681) converts into two triplet excitons, the relative energies of the first excited singlet state (S₁) and the triplet state (T₁) are of paramount importance. escholarship.orgd-nb.info Computational methods like TD-DFT are crucial for predicting these energy levels and assessing a molecule's potential for such applications.
Influence of Substituents on Electronic Energy Level Alignment
The introduction of substituent groups onto the acene backbone is a primary strategy for tuning its electronic properties. The two nitrile (-CN) groups in this compound act as potent electron-withdrawing groups (EWGs), which profoundly alter the energy level alignment compared to unsubstituted tetracene. acs.org
The principal effect of EWGs is the stabilization and lowering of both the HOMO and LUMO energy levels. acs.orgacs.org This effect has been documented in various acene systems. For instance, the incorporation of a pyrazine (B50134) ring (which contains electron-withdrawing nitrogen atoms) into acenes leads to a significant decrease in the energies of both frontier orbitals. acs.org Similarly, attaching EWGs to the tetracene core has been shown to lower the HOMO energy, which can concurrently enhance the molecule's resistance to photooxidation. nih.gov The cyano groups in this compound are therefore expected to make the molecule more electron-deficient, lowering its orbital energies and potentially improving its stability and electron-accepting capabilities.
Qualitative Effects of Dicarbonitrile Substitution on Tetracene Electronic Properties
| Property | Unsubstituted Tetracene | This compound (Predicted) |
|---|---|---|
| HOMO Energy Level | Higher | Lower (Stabilized) acs.orgacs.org |
| LUMO Energy Level | Higher | Lower (Stabilized) acs.orgacs.org |
| Electron Affinity | Lower | Higher |
| Susceptibility to Oxidation | Higher | Lower nih.gov |
Molecular Symmetry Breaking and Electronic Delocalization Effects
Unsubstituted tetracene possesses a high degree of symmetry (D₂h point group). The placement of dicarbonitrile substituents at the 2- and 3-positions breaks this molecular symmetry. This reduction in symmetry can have significant consequences for the molecule's electronic structure, orbital degeneracy, and selection rules for electronic transitions.
Despite the symmetry breaking, the extensive π-conjugation of the system ensures that the frontier orbitals remain highly delocalized. In related dicyanoacenes, it has been shown that upon electrochemical reduction, the resulting singly occupied molecular orbital (SOMO) is delocalized over the entire molecular structure. acs.org This delocalization is a key factor in the electrochemical reversibility and stability of the charged species. acs.org DFT studies on analogous acene-dicarbaldehydes confirm that the HOMO and LUMO are spread across the whole molecule, a feature indicative of a highly effective conjugated π-system. nih.gov This electronic delocalization is a prerequisite for efficient charge transport, making such molecules promising candidates for use in organic electronic devices where mobility of charge carriers is critical. ufl.edunih.gov
Charge Transport Phenomena and Exciton Dynamics
Mechanisms of Charge Carrier Generation and Transport in Organic Solids
Charge transport in organic solids like functionalized tetracenes is a complex process governed by the interplay of molecular structure, crystal packing, and temperature. The mobility of charge carriers—electrons and holes—is a critical parameter determining the performance of organic electronic devices.
The movement of charge carriers in organic semiconductors is typically described by one of two primary models: hopping transport or band-like transport. The dominant mechanism is dictated by the degree of electronic coupling between adjacent molecules and the extent of energetic disorder within the material. acs.orgrsc.org
Hopping Transport: In materials with significant structural or energetic disorder, or weak intermolecular coupling, charge carriers are localized on individual molecules. Transport occurs through a series of discrete "hops" from one molecule to the next. This process is thermally activated, meaning that charge mobility generally increases with temperature as carriers gain the necessary energy to overcome the barriers between localized states. acs.orgaps.org This model is often applied to amorphous or polycrystalline organic films.
Band-like Transport: In highly ordered crystalline organic semiconductors with strong intermolecular electronic coupling, the molecular orbitals of neighboring molecules can overlap sufficiently to form delocalized electronic bands, similar to traditional inorganic semiconductors. In this regime, charge carriers are delocalized over multiple molecular units and can move more freely. A key characteristic of band-like transport is that mobility decreases with increasing temperature. acs.orgresearchgate.net This inverse relationship is attributed to increased scattering of the delocalized charge carriers by lattice vibrations (phonons). acs.org
A crossover from hopping to band-like transport can occur as the electronic coupling (V) becomes significant relative to the reorganization energy (λ), with a critical threshold often cited as V ≥ λ/2. acs.org For many high-mobility organic crystals, transport at room temperature exists in an intermediate regime, exhibiting characteristics of both models. rsc.org The introduction of cyano groups in Tetracene-2,3-dicarbonitrile is expected to lower the reorganization energy, a factor that favors more efficient charge transport. pusan.ac.krresearchgate.net
| Transport Model | Carrier State | Temperature Dependence of Mobility (μ) | Governing Factors |
|---|---|---|---|
| Hopping | Localized on single molecules | Increases with temperature (Thermally activated) | Weak intermolecular coupling, high disorder |
| Band-like | Delocalized over multiple molecules | Decreases with temperature (μ ∝ T-n) | Strong intermolecular coupling, high crystalline order |
The rate of charge migration between adjacent molecules is critically dependent on the electronic coupling matrix element, also known as the transfer integral. ucl.ac.ukacs.org This parameter quantifies the extent of electronic interaction between the frontier molecular orbitals of neighboring molecules and is highly sensitive to their relative distance and orientation. rug.nl
Stronger electronic coupling facilitates faster charge transfer and is a prerequisite for high charge carrier mobility. ucl.ac.uk The molecular packing in the solid state, therefore, plays a paramount role. Computational studies on tetracene dimers show that even small displacements between molecules can alter the electronic coupling by a significant amount, highlighting the importance of vibrational motion and precise crystal structure. rug.nl
The functionalization of the tetracene core with cyano groups, as in this compound, serves as a strategy to modulate these intermolecular interactions. The strong electron-withdrawing nature of the cyano group alters the molecule's electrostatic potential and can lead to different crystal packing motifs compared to unsubstituted tetracene. mdpi.comresearchgate.net These changes can promote tighter intermolecular packing and favorable orbital overlap, potentially enhancing the electronic coupling and leading to improved charge transport characteristics. beilstein-journals.org
Exciton (B1674681) Formation and Dissociation Processes
Upon absorption of a photon, an organic molecule is promoted to an electronically excited state, forming a bound electron-hole pair known as an exciton. The fate of this exciton—whether it recombines, dissociates into free charges, or undergoes other processes—is central to the function of optoelectronic devices.
Tetracene and its derivatives are benchmark materials for studying a unique exciton multiplication process called singlet fission (SF). In this spin-allowed process, a photogenerated singlet exciton (S₁) rapidly converts into two triplet excitons (2 x T₁). nih.govmit.edu This phenomenon is of great interest for photovoltaics as it offers a pathway to generate two electron-hole pairs from a single photon, potentially overcoming the Shockley-Queisser efficiency limit. semanticscholar.org
For singlet fission to be energetically favorable, the energy of the singlet state must be approximately twice the energy of the triplet state (E(S₁) ≥ 2E(T₁)). In tetracene, the process is considered slightly endothermic or isoergic (E(S₁) ≈ 2E(T₁)), which contrasts with materials like pentacene where SF is significantly exothermic. nih.gov
The mechanism in crystalline tetracene involves several key steps:
Exciton Delocalization: The initial photoexcited singlet state is often delocalized over several molecules. acs.org
Localization: Intermolecular interactions cause this delocalized state to localize onto a pair of adjacent molecules. nih.govsemanticscholar.org
Conversion to Triplet Pair: From this localized state, nonadiabatic coupling, mediated by intermolecular motion, facilitates the conversion into a correlated triplet pair state, denoted as ¹(TT). nih.govsemanticscholar.org This direct quantum mechanical process occurs rapidly and does not require a charge-transfer state as an intermediate, although such states can act as mediators to enhance the coupling. nih.govacs.org
Dissociation: The ¹(TT) state subsequently dissociates into two independent, freely diffusing triplet excitons.
In tetracene, a dynamic interplay exists between the forward singlet fission process and the reverse process of triplet-triplet annihilation, where two triplets fuse to regenerate a singlet exciton. nih.govsemanticscholar.org The specific crystal packing of tetracene derivatives can significantly influence the energetics and couplings that govern the SF rate and efficiency. acs.orgnih.gov
Once generated via singlet fission, the two triplet excitons diffuse through the material. Their management—ensuring they can be efficiently harvested before they are lost to recombination—is crucial. Triplet excitons are relatively long-lived but are typically less mobile than singlet excitons because their transport occurs via a Dexter (short-range) mechanism rather than a Förster (long-range) mechanism. researchgate.net
However, recent studies on tetracene single crystals have revealed a cooperative transport mechanism where the dynamic equilibrium between singlets and triplets enhances the effective diffusion of triplets. researchgate.nettno.nl The reverse process of triplet-triplet annihilation (TTA), where two triplets fuse to form a higher-energy singlet that then emits light (delayed fluorescence), can be both a loss pathway and a useful probe of triplet dynamics. tno.nl
Another important loss channel is singlet-singlet annihilation, where two singlet excitons interact, resulting in the loss of one. A rate constant of (1.70 ± 0.08) × 10⁻⁸ cm³ s⁻¹ has been determined for this process in tetracene thin films. rsc.orgresearchgate.net In tetracene, "dull" excitons can form at low temperatures, but at higher temperatures, they can thermally access separated triplet states, which quenches delayed fluorescence. rsc.orgresearchgate.net
Influence of Molecular Packing on Charge and Exciton Dynamics
The arrangement of molecules in the solid state is a critical determinant of the electronic properties of organic semiconductors. Factors such as intermolecular distance, π-orbital overlap, and the presence of specific supramolecular interactions directly impact both charge transport and exciton dynamics. researchgate.netacs.org
In acenes like tetracene, the molecules typically adopt a herringbone packing arrangement in the crystal. acs.org This packing influences the anisotropy of charge transport, with mobility often being significantly different along different crystallographic axes. The efficiency of charge transport is intimately related to the degree of overlap between the frontier orbitals of adjacent molecules. acs.org
Functionalization of the tetracene core with groups like dicarbonitrile can profoundly alter the crystal packing. The introduction of cyano groups can lead to strong supramolecular interactions, such as C–H···N hydrogen bonds, which can induce tighter and more rigid molecular packing. researchgate.netrsc.org This can reduce the intermolecular distances and enhance π–π stacking interactions, which are crucial for facilitating the hopping of charge carriers. beilstein-journals.org
Similarly, the efficiency of singlet fission is highly dependent on molecular packing. The relative orientation of neighboring molecules dictates the electronic coupling between the initial singlet state and the final triplet pair state. semanticscholar.orgacs.org Studies have shown that different polymorphs (crystal forms) of tetracene can exhibit significantly different singlet fission rates and triplet transfer efficiencies, demonstrating that precise control over the crystal structure is key to optimizing performance. nih.govtno.nl Therefore, the specific packing motif adopted by this compound will be a decisive factor in its potential for high charge mobility and efficient singlet fission.
Supramolecular Architectures and Solid State Organization
Crystal Engineering Approaches for Tailored Molecular Packing
Crystal engineering provides a strategy for designing and controlling the crystal structure of molecular solids to achieve desired properties. evitachem.com This approach is fundamental for tuning the performance of organic electronic materials, as the molecular packing directly influences electronic coupling and charge transport pathways. For compounds like tetracene, polymorphism—the ability to exist in more than one crystal structure—is a key consideration. Different polymorphs can exhibit significantly different electronic properties due to variations in intermolecular interactions.
While specific crystal engineering studies on tetracene-2,3-dicarbonitrile are not widely documented, approaches used for the parent tetracene and other functionalized acenes are highly relevant. These methods often involve modifying the molecular structure with specific functional groups to guide the self-assembly process through predictable intermolecular interactions like hydrogen bonding or dipole-dipole forces. The introduction of nitrile groups, as in this compound, is a known strategy in crystal engineering to induce specific packing motifs due to the strong dipole moment of the cyano group. Another technique is the formation of co-crystals, where the target molecule is crystallized with a second component to direct a specific packing arrangement that might not be accessible for the pure compound.
Thin Film Deposition Techniques and Morphological Control
The fabrication of thin films is a crucial step for integrating organic semiconductors into devices. The chosen deposition technique and the conditions during deposition significantly determine the film's morphology, crystallinity, and ultimately, its electronic performance. Common methods for depositing organic molecules like tetracene derivatives can be broadly categorized as physical vapor deposition (PVD) and solution-based techniques.
Physical Vapor Deposition (PVD): Techniques such as thermal evaporation and molecular beam epitaxy are widely used for depositing acenes. In the case of tetracene, deposition onto a substrate like silicon can result in different phases (polymorphs) depending on the substrate temperature and deposition rate. For instance, tetracene films can exhibit a "thin-film phase" and a "bulk-like" phase, each with a distinct molecular arrangement and unit cell. Controlling the substrate temperature is a key parameter for managing the growth mode and minimizing defects.
Solution-Based Deposition: For soluble derivatives, wet chemical deposition methods like spin coating or dip coating offer a lower-cost alternative to vacuum-based techniques. A related compound, tetracene-2,3-dicarbaldehyde, demonstrates good solubility in various organic solvents, suggesting that solution-based processing could be a viable route for functionalized tetracenes like the dicarbonitrile variant. The morphology of solution-processed films is highly dependent on the solvent, concentration, and substrate properties.
The table below summarizes common deposition techniques applicable to tetracene and its derivatives.
| Deposition Technique | Category | Key Parameters | Typical Outcome |
| Thermal Evaporation | Physical Vapor Deposition | Substrate temperature, deposition rate, vacuum pressure | Crystalline or amorphous thin films, potential for polymorphism control. |
| Molecular Beam Epitaxy (MBE) | Physical Vapor Deposition | Substrate temperature, beam flux, ultra-high vacuum | High-purity, epitaxial films with excellent crystal quality. |
| Spin Coating | Wet Chemical Deposition | Solution concentration, spin speed, solvent choice | Uniform thin films, morphology depends on crystallization dynamics. |
| Chemical Vapor Deposition (CVD) | Chemical Deposition | Precursor choice, temperature, pressure | Conformal coatings with consistent properties. |
Intermolecular Interactions and Their Impact on Electronic Coupling
The electronic properties of molecular crystals are not solely a function of the individual molecule but are heavily influenced by how the molecules interact with each other. In tetracene-based materials, intermolecular interactions dictate the degree of electronic coupling between adjacent molecules, which is essential for efficient charge transport.
The introduction of functional groups can significantly alter these interactions. In rubrene, a derivative of tetracene, the functionalization of phenyl side groups determines whether the tetracene core adopts a planar or twisted conformation in the solid state, which in turn dramatically affects the overlap between neighboring molecules and the resulting electronic couplings. For this compound, the electron-withdrawing nitrile groups are expected to polarize the tetracene core, influencing the electrostatic interactions and the packing arrangement. These interactions are crucial as they can affect the energy levels of the frontier molecular orbitals (HOMO and LUMO).
Effective electronic coupling is a prerequisite for processes like singlet fission, where an excited singlet state is converted into two triplet excitons—a phenomenon observed in tetracene. The strength of this coupling is highly sensitive to the relative orientation and distance between molecules.
A dominant form of intermolecular interaction in aromatic compounds is π-π stacking, which arises from the attractive, noncovalent forces between the electron clouds of adjacent aromatic rings. The geometry of this stacking (e.g., face-to-face vs. slipped-stack) and the distance between the planes are critical determinants of electronic orbital overlap. In many organic semiconductors, a herringbone packing motif is common, but achieving significant π-π overlap is key for high charge mobility.
While the precise crystal structure of this compound is not detailed in the searched literature, studies on related acenes show that π-π stacking interactions are fundamental to their solid-state structure. The introduction of polar groups can influence this stacking; for instance, lone pair-π interactions involving heteroatoms can compete with or reinforce π-π stacking to direct the final crystal structure.
The tendency of molecules to form aggregates, both in solution and in the solid state, is a critical aspect of their behavior. Aggregation can drastically alter the photophysical properties of a compound. In some cases, aggregation leads to quenching of luminescence, but in others, it can lead to a phenomenon known as aggregation-induced emission (AIE), where the compound is non-emissive in solution but becomes highly luminescent in an aggregated or solid state.
For tetracene derivatives, aggregation is a key factor. Studies on tetracene bis-carboxylic acid show that molecular aggregation occurs as the concentration in a solution increases, leading to the formation of excimers and other species with charge-transfer character. The specific functional groups play a directing role in this aggregation. A related compound, tetracene-2,3-dicarbaldehyde, is noted for its excellent photooxidative resistance in solution, which suggests stable molecular behavior that resists degradation often associated with aggregation. The aggregation in the solid state is directly tied to the molecular packing and intermolecular forces discussed previously. The transition from an amorphous solid to a crystalline one, or the existence of different polymorphs, represents different states of aggregation that can be influenced by processing conditions.
Advanced Characterization Methodologies in Organic Electronics Research
Spectroscopic Techniques for Electronic and Vibrational Analysis
Spectroscopy is a cornerstone of molecular characterization, providing deep insights into the electronic and structural properties of materials.
Absorption and emission spectroscopy are primary tools for investigating the electronic structure of conjugated organic molecules. UV-visible (UV-Vis) absorption spectroscopy measures the wavelengths of light a molecule absorbs, corresponding to the energy required to promote an electron from a lower energy orbital, typically the Highest Occupied Molecular Orbital (HOMO), to a higher energy one, like the Lowest Unoccupied Molecular Orbital (LUMO). Photoluminescence (PL) or fluorescence spectroscopy measures the light emitted as the excited electron returns to the ground state.
While specific data for Tetracene-2,3-dicarbonitrile is not widely published, a recent detailed study on the closely related tetracene-2,3-dicarbaldehyde provides valuable insight. nih.gov This analog, which shares an isoelectronic π-system with the benchmark semiconductor pentacene, exhibits broad absorption between 250–550 nm, with a maximum absorption peak (λmax) at 503 nm in solution. nih.gov Solutions of this compound are orange/red and fluoresce with an orange/red color upon irradiation with 365 nm UV light. nih.gov The introduction of electron-withdrawing groups, such as the dicarbonitrile groups (–CN), onto the tetracene backbone is expected to significantly influence its electronic properties, generally causing a bathochromic (red) shift in absorption and lowering the LUMO energy level. researchgate.netresearchgate.net
Table 1: UV-Vis Absorption Data for Tetracene-2,3-dicarbaldehyde
| Compound | Solvent | λmax (nm) | Appearance (Solution) | Fluorescence Color |
| Tetracene-2,3-dicarbaldehyde | Various | 503 | Orange/Red | Orange/Red |
Data sourced from a study on acene-2,3-dicarbaldehydes. nih.gov
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for confirming the molecular structure of a compound. hopto.orgwiley-vch.de These methods probe the vibrational modes of molecules, which are unique and act as a molecular "fingerprint". spectroscopyonline.com A vibration is active in IR spectroscopy if it causes a change in the molecule's dipole moment, while a Raman-active vibration involves a change in its polarizability. apacwomen.ac.in
For this compound, one would expect to observe characteristic vibrational bands corresponding to its specific functional groups and aromatic core. The most definitive feature would be the nitrile (C≡N) stretching vibration, which typically appears as a strong, sharp band in the IR spectrum in the range of 2220-2260 cm⁻¹. Other expected modes include C-H stretching from the aromatic rings (around 3000-3100 cm⁻¹) and various C=C stretching vibrations within the tetracene backbone (typically 1400-1600 cm⁻¹). Although specific experimental spectra for this compound are not available in the cited literature, the expected modes provide a clear basis for its identification.
Table 2: Expected Characteristic Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| C-H Stretch | Aromatic C-H | 3000 - 3100 | Medium to Weak |
| C≡N Stretch | Nitrile | 2220 - 2260 | Strong, Sharp |
| C=C Stretch | Aromatic Ring | 1400 - 1600 | Medium to Strong |
| C-H Bend | Aromatic C-H | 675 - 900 | Strong |
Electrochemical Methods for Redox Potential Determination
Electrochemical techniques, particularly cyclic voltammetry (CV), are vital for determining the redox properties of organic semiconductors. palmsens.com CV measures the current response of a material to a cycling potential, allowing for the determination of oxidation and reduction potentials. ntu.edu.sg These potentials are then used to estimate the energy levels of the HOMO (from the oxidation potential) and LUMO (from the reduction potential). researchgate.net
No specific CV data for this compound is presently available. However, studies on the parent molecule, tetracene, and its derivatives provide a clear framework. For instance, substituting the tetracene core with electronegative nitrogen atoms in azatetracenes has been shown to decrease both HOMO and LUMO energy levels. researchgate.netresearchgate.net Similarly, the two strongly electron-withdrawing nitrile groups in this compound would be expected to significantly lower its HOMO and LUMO energies compared to unsubstituted tetracene. This would make the molecule more stable against oxidation (harder to oxidize) and more susceptible to reduction (easier to reduce), a desirable trait for n-type semiconductor materials.
Table 3: Electrochemical Properties of Tetracene (Reference)
| Compound | First Oxidation Potential (V vs Fc/Fc⁺) | First Reduction Potential (V vs Fc/Fc⁺) | HOMO (eV) | LUMO (eV) |
| Tetracene | +0.56 | -2.15 | -5.36 | -2.65 |
Data sourced from a comparative study of tetracene and 5-azatetracene. ntu.edu.sg The HOMO/LUMO levels are estimated from the electrochemical potentials.
Advanced Microscopy for Morphological and Structural Elucidation
The performance of organic electronic devices is critically dependent on the solid-state organization of the semiconductor material, from the nanoscale surface morphology to the bulk crystalline packing.
Atomic Force Microscopy (AFM) is a powerful technique for imaging surfaces at the nanometer scale. pressbooks.pub It provides three-dimensional topographical maps of a material's surface, revealing crucial information about the morphology of thin films, such as surface roughness, grain size, and domain structure. A smooth, well-ordered film is often essential for efficient charge transport across a device. While no AFM studies of this compound have been reported, the technique would be essential in optimizing its deposition for electronic applications by visualizing how changes in processing conditions affect the resulting film structure.
X-ray Diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystalline solid. myscope.training Single-crystal XRD provides precise information on bond lengths, bond angles, and, most importantly, the way molecules pack together in the crystal lattice. This packing arrangement dictates the degree of intermolecular electronic coupling, which is fundamental to charge transport. The parent tetracene molecule, for example, adopts a herringbone packing motif in its crystal structure. researchgate.net The introduction of bulky or polar substituents, such as the dicarbonitrile groups, can significantly alter this packing, potentially favoring a more co-facial π-stacking arrangement that could enhance charge mobility along the stacking axis. The determination of the crystal structure of this compound via XRD would be a critical step in understanding its potential as a high-performance semiconductor.
Table 4: Crystal Structure Data for Tetracene (Reference)
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| Tetracene | Triclinic | P-1 | 7.90 | 6.03 | 13.53 | 100.3 |
Data for the room temperature phase of tetracene.
Applications and Device Integration in Organic Electronics
Utilization in Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are fundamental components of next-generation flexible and low-cost electronics. tcichemicals.com The performance of an OFET is largely determined by the semiconductor material used in its active layer. tcichemicals.com While pristine tetracene is a well-studied p-type semiconductor, the dicyano-substitution in Tetracene-2,3-dicarbonitrile is expected to render it suitable for n-channel or ambipolar devices.
The primary role of the active layer in an OFET is to form a conductive channel between the source and drain electrodes, with the charge carrier density in this channel being modulated by the voltage applied to the gate electrode. The introduction of two strongly electron-withdrawing cyano groups at the 2,3-positions of the tetracene core significantly lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). uky.eduacs.org
For an n-type or ambipolar material like this compound, a common device architecture is the bottom-gate, top-contact OFET. This structure consists of a doped silicon wafer acting as the gate, a layer of silicon dioxide as the gate dielectric, and source/drain electrodes deposited on top of the organic semiconductor film. To optimize performance, particularly for n-type conduction, low work function metals such as calcium or magnesium are often preferred for the source and drain electrodes to ensure efficient electron injection into the LUMO of the semiconductor.
Performance optimization hinges on achieving high charge carrier mobility and a high on/off current ratio. Cyanation of the tetracene core has been shown to be an effective strategy for reducing the internal reorganization energy, a key parameter that hinders charge hopping between molecules. acs.org A lower reorganization energy can lead to higher carrier mobility. acs.org Furthermore, cyano-substitution can influence the solid-state packing of the molecules. Instead of the herringbone arrangement typical of tetracene, cyano-substituted derivatives often adopt a face-to-face π-stacking motif. bohrium.comresearchgate.net This co-facial arrangement can enhance the electronic coupling (charge transfer integral) between adjacent molecules, which is highly beneficial for efficient charge transport along the stacking direction. acs.orgmdpi.com Theoretical calculations for related cyanotetracenes predict high hole mobilities, and the electronic structure of dicyano derivatives suggests they are promising candidates for high-performance n-type materials. acs.orgbohrium.com
Table 1: Calculated Properties and Performance of Cyanated Tetracene Derivatives
| Compound | Reorganization Energy (eV) | Predicted Mobility (cm²/Vs) | Packing Motif |
|---|---|---|---|
| 5-cyanotetracene (1CT) | ~0.20 (hole) | 2.9 (hole) bohrium.com | Mixed herringbone/π-stacking |
| 5,11-dicyanotetracene (2CT) | 0.088 (hole) | 2.2 (hole) bohrium.com | Face-to-face π-stacking bohrium.com |
| 5,6,11,12-tetracyanotetracene (4CT) | Low | 6.2 (hole) (for polymorph 4CT-2) acs.org | π-stacking acs.org |
| This compound | N/A (Expected to be low) | N/A (Expected n-type or ambipolar) | N/A (Expected π-stacking) |
Data for this compound is not explicitly available and is inferred from related compounds.
Integration in Organic Light-Emitting Diodes (OLEDs)
Organic light-emitting diodes (OLEDs) are comprised of several thin organic layers sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected, which then recombine in an emissive layer (EML) to produce light. researchgate.net The electronic properties of this compound suggest it could be a multifunctional material within an OLED stack.
As a derivative of tetracene, which is known for its luminescence, this compound could potentially function as an emitter. Studies on related 5,11-dicyano-6,12-diaryltetracenes have demonstrated that these molecules exhibit high fluorescence quantum yields and enhanced photostability compared to benchmarks like rubrene. researchgate.netnih.gov The cyano groups can modify the emission color; inserting sp² nitrogen atoms into the acene backbone can lead to blue-shifted absorption but maintain strong emission. researchgate.net Therefore, this compound could be a candidate for a stable and efficient emitter, likely in the blue-green to orange region of the spectrum, depending on the precise impact of the 2,3-substitution pattern on its excited state.
Perhaps a more direct application for this compound in OLEDs is as a material for the electron-transport layer (ETL). The efficiency of an OLED relies on a balanced injection and transport of holes and electrons to the emissive layer. researchgate.net The predicted low-lying LUMO level of dicyano-substituted acenes makes them excellent candidates for ETLs. acs.orgrsc.org An ETL must have a suitable LUMO energy to accept electrons from the cathode and efficiently transport them to the recombination zone in the EML. The strong electron-accepting nature of this compound would facilitate this process, potentially leading to lower turn-on voltages and higher device efficiencies. Its properties could be comparable to other n-type materials used in ETLs, such as TPBi. google.com
Application in Organic Photovoltaics (OPVs) and Photodetectors
Organic photovoltaics (OPVs) and photodetectors are devices that convert light into electricity. Most modern OPVs are based on a bulk-heterojunction (BHJ) architecture, which features an intimate blend of an electron-donating (p-type) material and an electron-accepting (n-type) material. researchgate.net
While pristine tetracene is known for its ability to undergo singlet fission—a process where one high-energy singlet exciton (B1674681) converts into two lower-energy triplet excitons, potentially doubling the photocurrent—it is unclear how the dicyano-substitution would affect this property. osti.gov However, the primary role of this compound in an OPV would likely be as a conventional electron acceptor, leveraging its electronic properties tuned by the cyano groups. uky.edu These same properties also make it a candidate for the active material in organic photodetectors.
Active Layer Design for Efficient Light-to-Electricity Conversion
The active layer is the heart of an organic photovoltaic (OPV) device, where the crucial process of converting light into electrical energy occurs. The design of this layer is paramount for achieving high power conversion efficiencies. While direct research on the application of this compound in OPV active layers is limited, insights can be drawn from studies on closely related tetracene derivatives and the fundamental principles of organic semiconductor device physics.
The introduction of electron-withdrawing groups, such as the dicarbonitrile functionality, onto the tetracene backbone is a common strategy to modify the electronic properties of the material. Specifically, the cyano groups are known for their strong electron-accepting nature, which can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning of frontier molecular orbitals is critical for designing efficient active layers, which are typically composed of a blend of electron-donating and electron-accepting materials, known as a bulk heterojunction (BHJ).
In a hypothetical BHJ active layer, this compound would likely function as the electron-accepting (n-type) component. Its lowered LUMO level would facilitate the transfer of photo-generated electrons from a suitable donor material. The design of an efficient active layer would involve optimizing the blend morphology to ensure a large interfacial area between the donor and acceptor domains for efficient charge separation, as well as creating continuous pathways for the separated charges to be transported to their respective electrodes.
Recent research on tetracene-2,3-dicarbaldehyde, a compound structurally similar to this compound, has provided valuable data on its electronic properties. nih.gov These findings, along with data for the parent tetracene molecule, can be used to estimate the potential performance of this compound in an active layer.
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| Tetracene | -5.4 | -2.97 | 2.43 |
| Tetracene-2,3-dicarbaldehyde | -6.17 | -3.53 | 2.64 |
This table presents the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and bandgap energies for tetracene and a related dicarbaldehyde derivative. These values are crucial for designing the architecture of organic electronic devices.
The data indicates that the dicarbaldehyde substitution significantly lowers both the HOMO and LUMO levels. A similar, if not more pronounced, effect would be expected for the dicarbonitrile substitution, making this compound a candidate for an n-type material in organic solar cells. The enhanced photo-oxidative resistance observed in tetracene-2,3-dicarbaldehyde further suggests that such functionalization could lead to more stable and durable organic electronic devices. nih.gov
Mechanisms of Photocarrier Generation and Collection
The conversion of light into electricity in an organic solar cell involves a series of steps, beginning with the absorption of a photon to create an exciton (a bound electron-hole pair). For a photocurrent to be generated, this exciton must be dissociated into free charge carriers (an electron and a hole), which are then transported to and collected at the electrodes.
A key photocarrier generation mechanism relevant to tetracene-based materials is singlet exciton fission (SF) . In this process, a high-energy singlet exciton, created by the absorption of a single photon, is rapidly converted into two lower-energy triplet excitons. rsc.org This has the potential to significantly increase the theoretical power conversion efficiency of a solar cell by generating two electron-hole pairs from one photon, a phenomenon that could be harnessed in devices incorporating tetracene derivatives. rsc.org The efficiency of singlet fission is highly dependent on the molecular packing and electronic coupling between adjacent molecules in the solid state.
The introduction of dicarbonitrile groups onto the tetracene core in this compound would influence the electronic landscape and could potentially modulate the singlet and triplet energy levels, thereby affecting the efficiency of singlet fission. While specific studies on singlet fission in this compound are not yet available, research on other cyano-substituted diaryltetracenes has shown promising results for fast and efficient singlet fission, suggesting that this could be a viable photocarrier generation pathway. researchgate.net
Once the excitons are generated, they must diffuse to a donor-acceptor interface to be separated into free photocarriers. The energy level offset between the donor and acceptor materials provides the driving force for this charge separation. In a device utilizing this compound as the acceptor, its low-lying LUMO would facilitate the transfer of the electron from the donor's LUMO.
Q & A
Basic: What are the common synthetic routes for preparing pyrazine-2,3-dicarbonitrile derivatives, and what factors influence the choice of reaction conditions?
Pyrazine-2,3-dicarbonitrile derivatives are synthesized via nucleophilic aromatic substitution or condensation reactions. Key methods include:
- Aromatic substitution : Reacting 5,6-dichloropyrazine-2,3-dicarbonitrile with phenols (e.g., 2,6-diisopropyl-4-nitrophenol) in dry dioxane with NaH at 100°C for 24 h .
- Base-catalyzed reactions : Using THF and triethylamine at 65°C for 24 h to substitute chlorine atoms with eugenol moieties .
- Condensation with diaminomaleonitrile : Refluxing in benzene for 2 h to form pyrazine-2,3-dicarbonitrile derivatives in moderate to high yields .
Critical factors : Base strength (NaH vs. milder K₂CO₃, which may fail ), solvent polarity, and temperature.
Basic: How can researchers confirm the successful synthesis of pyrazine-2,3-dicarbonitrile derivatives using spectroscopic techniques?
- IR spectroscopy : The -CN group exhibits a sharp absorption band at 2220 cm⁻¹ .
- NMR : ¹H and ¹³C NMR identify substituents (e.g., allyl or methoxy groups in eugenol derivatives) .
- Elemental analysis : Validates stoichiometric purity .
- Mass spectrometry (LC/MS-TOF) : Confirms molecular ion peaks and fragmentation patterns .
Advanced: What strategies can be employed to address low yields in the synthesis of substituted pyrazine-2,3-dicarbonitrile compounds?
- Optimize base selection : Strong bases like NaH improve substitution efficiency over weaker bases (e.g., K₂CO₃) .
- Solvent effects : Polar aprotic solvents (dioxane, THF) enhance reactivity .
- Purification : Column chromatography or recrystallization removes unreacted starting materials .
- Reaction monitoring : Use TLC or in-situ IR to track progress and adjust conditions dynamically .
Advanced: How do electronic structure calculations (e.g., DFT) enhance the understanding of pyrazine-2,3-dicarbonitrile's reactivity in photoredox catalysis?
Density Functional Theory (DFT) studies reveal:
- Electron-deficient nature : The pyrazine core’s low-lying LUMO facilitates electron acceptance, critical for photoredox activity .
- Charge distribution : Predicts regioselectivity in oxidative reactions (e.g., SNArH on naphthyl rings) .
- Experimental validation : Correlates computed redox potentials with experimental catalytic efficiency .
Advanced: What are the implications of contradictory data regarding the stability of pyrazine-2,3-dicarbonitrile derivatives under different storage conditions?
- Storage temperature : Solutions in toluene stored at 0–6°C show greater stability than those at room temperature .
- Decomposition pathways : Hydrolysis of -CN groups or oxidation of substituents (e.g., allyl groups) may occur in humid environments .
- Mitigation : Use anhydrous solvents, inert atmospheres, and amber vials to minimize degradation .
Advanced: How can researchers design experiments to investigate the electron-deficient nature of pyrazine-2,3-dicarbonitrile cores for novel fluorophore development?
- Oxidative SNArH reactions : Introduce electron-rich substituents to the core and analyze fluorescence quenching/enhancement .
- Spectroscopic analysis : Use 2D NMR and X-ray diffraction to map electron distribution in crystalline phases .
- Theoretical modeling : Compare DFT-predicted HOMO-LUMO gaps with UV-Vis absorption spectra .
Basic: What analytical techniques are essential for characterizing the purity and structural integrity of pyrazine-2,3-dicarbonitrile-based compounds?
- Thermogravimetric analysis (TGA) : Assess thermal stability up to 500°C under nitrogen .
- HPLC : Quantify purity and detect degradation products in solution .
- X-ray diffraction : Resolve crystal structure and intermolecular interactions .
Advanced: What methodologies are recommended for evaluating the catalytic efficiency of dicyanopyrazine derivatives in photoredox reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
